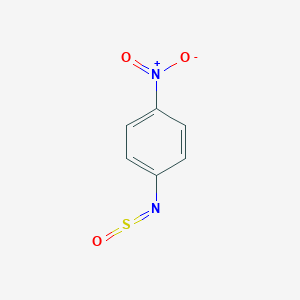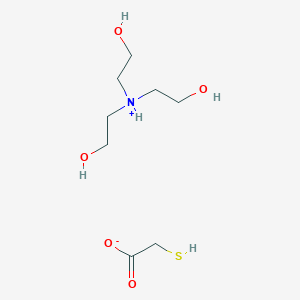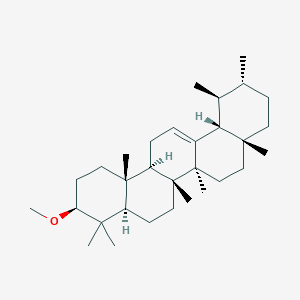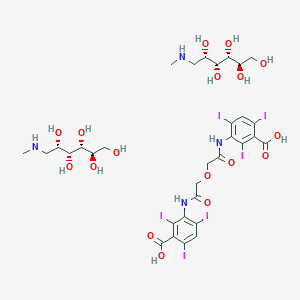
Biligram
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biligram is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a novel synthesis method.
Mechanism of Action
The mechanism of action of Biligram is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant effects by increasing the expression of antioxidant enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
Biligram has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its safety profile is not fully understood. Additionally, this compound has not been extensively studied in vivo, and its effects in living organisms are not fully understood.
Future Directions
There are several future directions for Biligram research. First, more studies are needed to fully understand the mechanism of action of this compound. Second, studies are needed to determine the safety profile of this compound in living organisms. Third, more studies are needed to determine the efficacy of this compound in various disease models. Fourth, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in living organisms. Finally, studies are needed to determine the potential side effects of this compound in living organisms.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields. It is synthesized through a novel synthesis method and has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been studied for its potential use in cancer therapy and neurodegenerative diseases. While this compound has several advantages for lab experiments, its safety profile is not fully understood, and more studies are needed to determine its efficacy and potential side effects in living organisms.
Synthesis Methods
Biligram is synthesized through a novel method that involves the reaction of two organic compounds, benzaldehyde, and glycine. The reaction proceeds through a condensation reaction, which results in the formation of this compound. The synthesis method is simple, cost-effective, and yields high purity this compound.
Scientific Research Applications
Biligram has been extensively studied for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Properties
| 14317-18-1 | |
Molecular Formula |
C32H44I6N4O17 |
Molecular Weight |
1518.1 g/mol |
IUPAC Name |
3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C18H10I6N2O7.2C7H17NO5/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1 |
InChI Key |
HHFDMOXEMINUNX-VRWDCWMNSA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
| 14317-18-1 | |
synonyms |
3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid) 1-deoxy-1-aminoglucitol Biligram meglumine ioglycamate methylglucamine ioglycamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




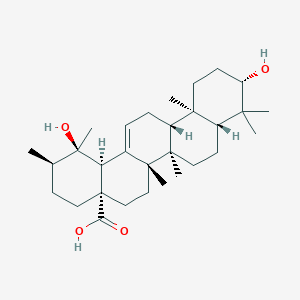
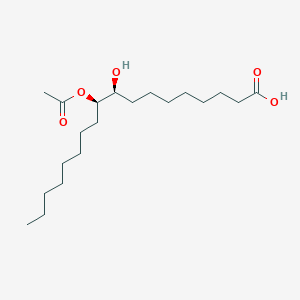
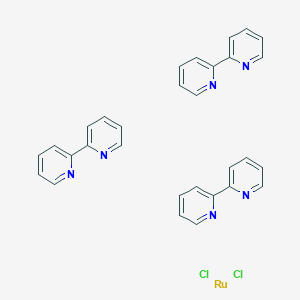
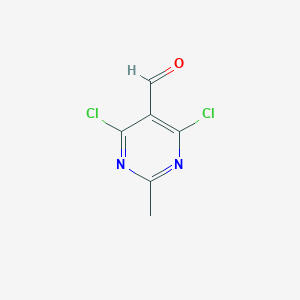
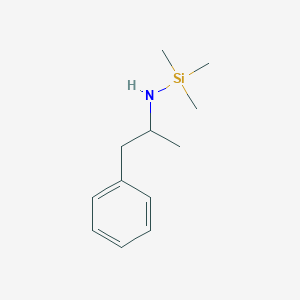
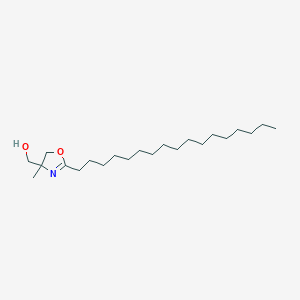
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)
